Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps. One common method includes the reaction of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-amino-1,3-thiazole-4-acetic acid ethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The compound can cross cellular membranes due to its lipophilic nature and interact with enzymes and receptors within the cell. It can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways may vary depending on the biological context.
Comparison with Similar Compounds
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiadiazole derivatives such as:
Properties
Molecular Formula |
C16H14N4O3S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-23-12(21)8-11-9-24-16(17-11)18-15(22)14-13(19-20-25-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18,22) |
InChI Key |
KDFPIGZJTYJMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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